

Comparative study of 4-Amino-3-chloro-5-methylbenzoic acid isomers

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Compound of Interest

Compound Name: 4-Amino-3-chloro-5-methylbenzoic acid

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A Comparative Analysis of **4-Amino-3-chloro-5-methylbenzoic Acid** Isomers for Researchers and Drug Development Professionals

This guide provides a comparative overview of the isomers of **4-Amino-3-chloro-5-methylbenzoic acid**, focusing on their synthesis, physicochemical properties, and potential biological activities. Due to the limited availability of direct comparative studies, this guide collates data from various sources to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following table summarizes the known physicochemical properties of **4-Amino-3-chloro-5-methylbenzoic acid** and its positional isomers. Data for some isomers is limited, highlighting areas for further research.

Property	4-Amino-3-chloro-5-methylbenzoic acid	3-Amino-4-chloro-5-methylbenzoic acid	2-Amino-5-chloro-3-methylbenzoic acid	2-Amino-3-methyl-5-chlorobenzoic acid
CAS Number	157069-52-8[1]	Not readily available	20776-67-4[2][3] [4][5][6]	Not readily available
Molecular Formula	C ₈ H ₈ CINO ₂	C ₈ H ₈ CINO ₂	C ₈ H ₈ CINO ₂ [2][3] [4][5]	C ₈ H ₈ CINO ₂
Molecular Weight	185.61 g/mol	185.61 g/mol	185.61 g/mol [2] [3][4][5]	185.61 g/mol
Melting Point (°C)	Not readily available	Not readily available	238-243[3][6][7]	239-243[8]
Appearance	Solid	Solid	White to light yellow to light red powder[5][9]	White solid[8]
Solubility	Not readily available	Not readily available	Soluble in acetone; very slightly soluble in Methanol.[9][10]	Not readily available
pKa	Not readily available	Not readily available	4.10 (Predicted) [9]	Not readily available

Synthesis and Biological Activity

The synthesis of these isomers often involves multi-step processes starting from commercially available precursors. Common strategies include nitration, reduction of the nitro group to an amine, and chlorination at specific positions on the benzene ring.[8]

While comprehensive biological data for all isomers is not available, preliminary studies suggest potential therapeutic applications. For instance, derivatives of **4-Amino-3-chloro-5-methylbenzoic acid** have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12] This suggests that these compounds

may have anti-proliferative properties. The extrinsic apoptotic pathway appears to be induced by these derivatives, involving the activation of caspase 3 and caspase 8.[11]

Similarly, 2-Amino-5-chloro-3-methylbenzoic acid is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, with some reports suggesting potential antimicrobial and anti-inflammatory effects.[13][14][15] Furthermore, the related compound 2-Amino-3-chlorobenzoic acid has demonstrated potent antimicrobial and anticancer activities, targeting the PI3K/AKT signaling pathway.[16]

Experimental Protocols

General Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

A common synthetic route for 2-Amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid.[2]

Materials:

- 2-amino-3-methylbenzoic acid
- N-chlorosuccinimide (NCS) or chlorine gas
- A suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane[2]
- Hydrochloric acid
- Ethanol

Procedure:

- Dissolve 2-amino-3-methylbenzoic acid in the chosen solvent in a reaction flask.
- Slowly add the chlorinating agent (e.g., NCS or bubble chlorine gas) to the solution while stirring. The reaction may be heated to increase the rate.[2]
- Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC).

- Once the reaction is complete, pour the mixture into ice water to precipitate the product.
- Adjust the pH to approximately 6 with dilute hydrochloric acid.[\[2\]](#)
- Filter the solid product and wash it with water and then a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of the compounds on cancer cell lines, as might be performed for EGFR inhibitors.

Materials:

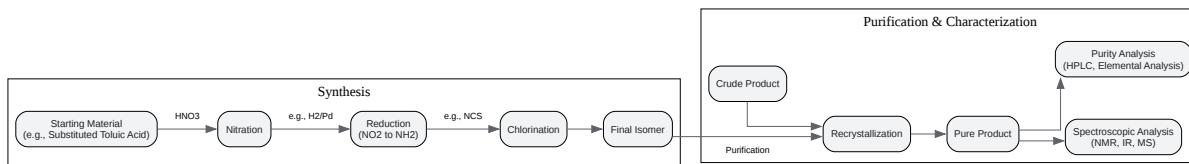
- Cancer cell lines (e.g., A549, HepG2, HCT-116)[\[11\]](#)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- The test compound (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the growth medium.

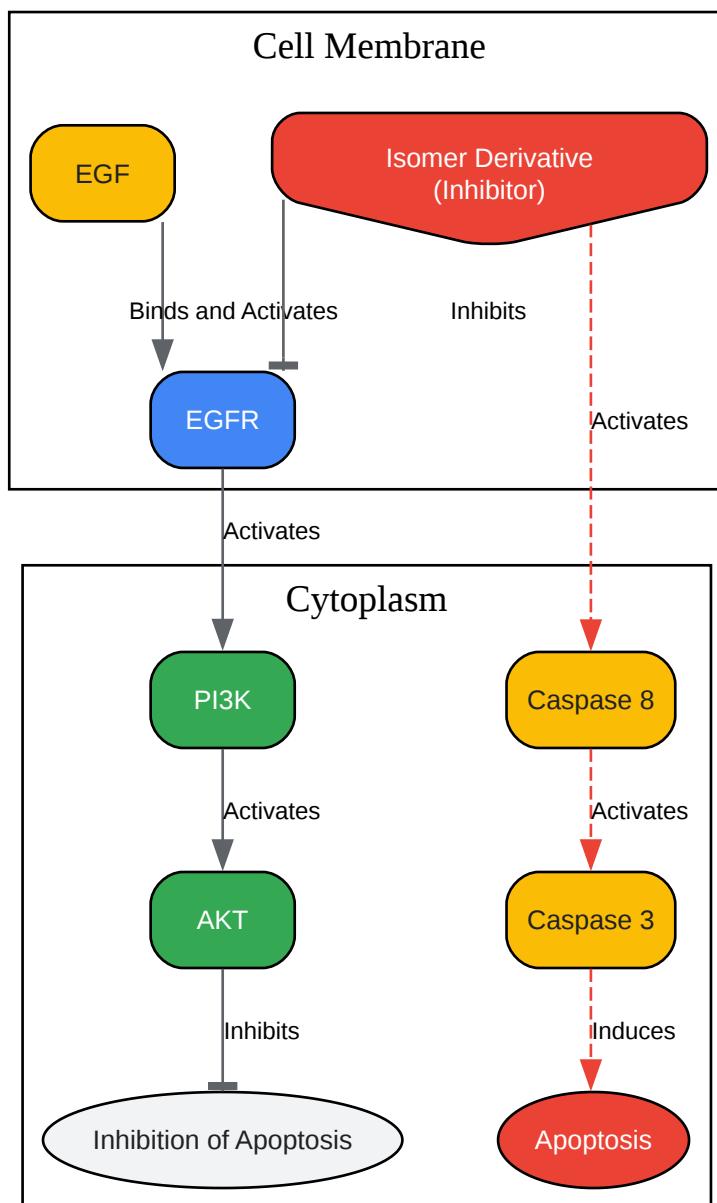
- Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations



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Caption: General workflow for the synthesis and characterization of aminobenzoic acid isomers.



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Caption: Simplified EGFR signaling pathway and potential inhibition by isomer derivatives.

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